5-bromo-3-hydroxy-4H-pyran-4-one
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Overview
Description
5-bromo-3-hydroxy-4H-pyran-4-one is a chemical compound with the molecular formula C5H3BrO3 . It is a derivative of 4H-pyran-4-one, which is an important family of oxygen-containing heterocycles with a wide spectrum of biological properties .
Synthesis Analysis
The synthesis of 4H-pyran derivatives, including 5-bromo-3-hydroxy-4H-pyran-4-one, has been an active task in organic chemistry for a long time . The synthesis of these compounds has been performed in both classical and nonclassical conditions, with recent reports including protocols under green conditions such as using catalysts, green solvents, and solvent-free conditions .Molecular Structure Analysis
The molecular structure of 5-bromo-3-hydroxy-4H-pyran-4-one can be found in various databases like PubChem . The InChI code for this compound is 1S/C5H3BrO3/c6-3-1-9-2-4(7)5(3)8/h1H,2H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-bromo-3-hydroxy-4H-pyran-4-one can be found in databases like PubChem . It has a molecular weight of 190.98 .Scientific Research Applications
Skin Whitening Agent
The compound, being a kojic acid analog, can inhibit the tyrosinase enzyme, which is involved in the biosynthesis of the skin pigment melanin . This makes it potentially useful as a skin-whitening agent in cosmetics and skincare formulations .
Antioxidant
Kojic acid, which shares a similar structure with the compound, has been found to have antioxidant properties . Therefore, it’s plausible that “3-bromo-5-hydroxy-4H-pyran-4-one” could also exhibit antioxidant activity.
Antimicrobial Agent
The compound could potentially have antimicrobial properties. Studies have shown that kojic acid-derived compounds have significant antibacterial and antifungal activities .
Anticancer Agent
Kojic acid-derived compounds have been found to have anticancer properties . Given the structural similarity, “3-bromo-5-hydroxy-4H-pyran-4-one” could also be explored for its potential anticancer activity.
Anti-Alzheimer’s Agent
There’s potential for the compound to be used in the treatment of Alzheimer’s disease. Kojic acid analogs have been found to have anti-Alzheimer’s disease activity .
Metal Chelating Agent
Kojic acid has metal chelating properties . Given the structural similarity, “3-bromo-5-hydroxy-4H-pyran-4-one” could also serve as a metal chelating agent.
Future Directions
The future directions in the research of 5-bromo-3-hydroxy-4H-pyran-4-one and its derivatives could involve exploring their biological and medicinal properties further, given the wide spectrum of biological activities exhibited by 4H-pyran derivatives . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .
Mechanism of Action
Target of Action
The primary target of 3-bromo-5-hydroxy-4H-pyran-4-one is HIV-1 integrase , an enzyme that plays a unique role in establishing irreversible and productive viral infections .
Mode of Action
3-bromo-5-hydroxy-4H-pyran-4-one interacts with HIV-1 integrase, inhibiting its function . The compound’s interaction with its target results in the inhibition of HIV-1 replication and HIV-1 integrase strand transfer activity .
Biochemical Pathways
The compound affects the biochemical pathway involving HIV-1 integrase, which is crucial for the life cycle of the HIV-1 virus . By inhibiting this enzyme, the compound prevents the integration of the viral genome into the host cell’s DNA, thereby blocking the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication and HIV-1 integrase strand transfer activity . This leads to a decrease in the viral load, thereby helping to control the progression of the disease .
Action Environment
The action of 3-bromo-5-hydroxy-4H-pyran-4-one is influenced by the environment within the host organism. Factors such as pH, temperature, and the presence of other biomolecules can affect the compound’s action, efficacy, and stability . .
properties
IUPAC Name |
3-bromo-5-hydroxypyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-3-1-9-2-4(7)5(3)8/h1-2,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAIXBNVCZNFLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CO1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95790-60-6 |
Source
|
Record name | 3-bromo-5-hydroxy-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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